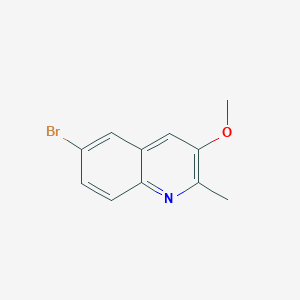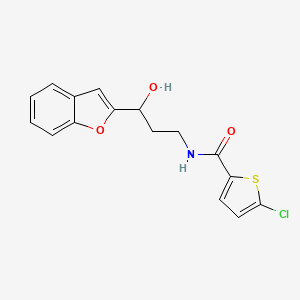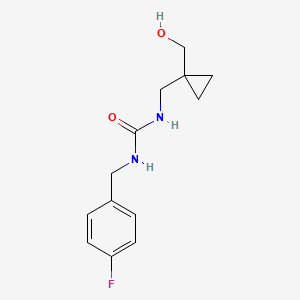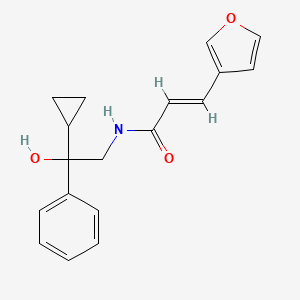
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide, also known as INDY, is a small molecule compound that has been widely studied for its potential therapeutic effects. INDY was first synthesized in 2008 and has since been investigated for its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide has been shown to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the regulation of immune responses. This inhibition of IDO activity has been linked to the anti-inflammatory and anti-cancer properties of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide.
Biochemical and Physiological Effects:
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects in various cell types and animal models. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide in lab experiments is its high purity and stability. This makes it a reliable tool for scientific research. However, one of the limitations of using N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide is its relatively high cost, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide. One area of research that is currently being explored is the development of new drugs based on the structure of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide. Another area of research is the investigation of the potential therapeutic applications of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide is still not fully understood, and further research is needed to elucidate this mechanism and its potential therapeutic implications.
Conclusion:
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide, or N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various fields of research. N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Further research is needed to fully understand the potential therapeutic applications of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide and its mechanism of action.
Méthodes De Synthèse
The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide involves a multi-step process that starts with the reaction of indoline with thiophene to form a key intermediate. This intermediate is then reacted with methanesulfonyl chloride to yield the final product, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide. The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide has been optimized to achieve high yields and purity, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various fields of research. Some of the areas of research where N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide has been investigated include cancer, inflammation, and neurodegenerative diseases. N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-21(18,19)16-11-14(15-7-4-10-20-15)17-9-8-12-5-2-3-6-13(12)17/h2-7,10,14,16H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFGPERTRZYETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate](/img/structure/B2950379.png)

![6-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2950382.png)


![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2950387.png)
![(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2950389.png)
![2-[(4-methoxyphenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2950390.png)
![N-cyclopropyl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2950391.png)
![(4,5-Dibromo-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2950393.png)


